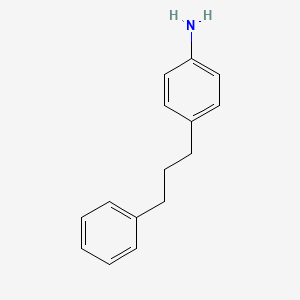

4-(3-Phenylpropyl)aniline

Übersicht

Beschreibung

4-(3-Phenylpropyl)aniline is an organic compound that has been used in various scientific research . It is a complex molecule that contains a total of 34 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 primary amine (aromatic) .

Molecular Structure Analysis

The molecular structure of 4-(3-Phenylpropyl)aniline is quite complex. It contains a total of 34 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 primary amine (aromatic) .Wissenschaftliche Forschungsanwendungen

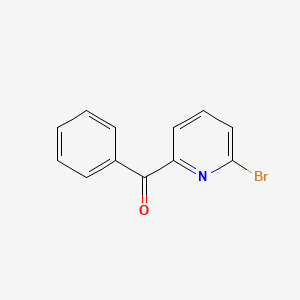

Synthesis and Crystal Structures

4-(3-Phenylpropyl)aniline has been used in the synthesis of various organic compounds. For example, Ito et al. (2002) achieved the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s, which can adopt helical structures and exhibit redox properties. This suggests potential applications in materials science, particularly in the development of new polymeric materials (Ito et al., 2002).

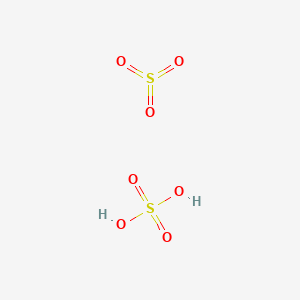

Corrosion Inhibition

In the field of materials engineering, derivatives of 4-(3-Phenylpropyl)aniline have been explored as corrosion inhibitors. Daoud et al. (2014) synthesized a compound with inhibitory action on the corrosion of mild steel in acidic environments. This finding is significant for the development of protective coatings in industrial applications (Daoud et al., 2014).

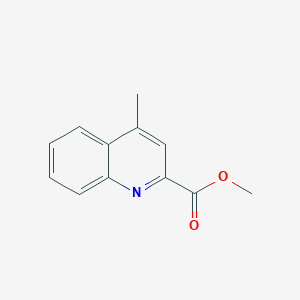

Optical and Electronic Properties

The optical and electronic properties of 4-(3-Phenylpropyl)aniline derivatives have been studied extensively. Shahab et al. (2017) investigated the polarization, excited states, and anisotropy of thermal and electrical conductivity of a derivative in a PVA matrix. Such studies are crucial for the development of new materials for electronic and photonic applications (Shahab et al., 2017).

Electroluminescence Application

In the field of electroluminescence, derivatives of 4-(3-Phenylpropyl)aniline have been used to create highly luminescent materials. For instance, Vezzu et al. (2010) synthesized tetradentate bis-cyclometalated platinum complexes with significant potential for use in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Conductive Polymers

4-(3-Phenylpropyl)aniline is also pivotal in synthesizing conductive polymers. Dias et al. (2006) demonstrated a mild, copper-catalyzed route to produce polyaniline, a conductive polymer, suggesting potential applications in electronics and materials science (Dias et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

4-(3-Phenylpropyl)aniline is a phenylpropylamine, a class of organic compounds containing a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine Phenylpropylamines often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that phenylpropylamines can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can occur at the benzylic position, which can be resonance stabilized . The compound can react via an SN1 or SN2 pathway, depending on the nature of the halides .

Biochemical Pathways

The compound’s reactions at the benzylic position can influence various biochemical pathways . For instance, the free radical bromination, nucleophilic substitution, and oxidation reactions can lead to the formation of various metabolites, potentially affecting downstream biochemical pathways .

Result of Action

The compound’s reactions at the benzylic position can lead to various changes at the molecular level . For instance, the free radical bromination, nucleophilic substitution, and oxidation reactions can lead to the formation of various metabolites .

Eigenschaften

IUPAC Name |

4-(3-phenylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHXRITYSLFMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509955 | |

| Record name | 4-(3-Phenylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Phenylpropyl)aniline | |

CAS RN |

80861-22-9 | |

| Record name | 4-(3-Phenylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

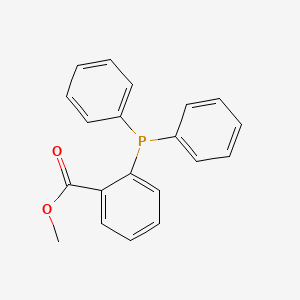

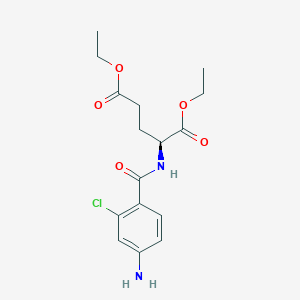

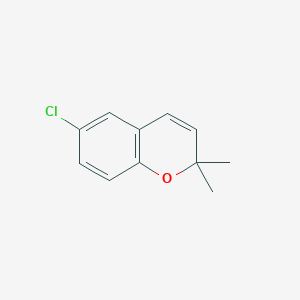

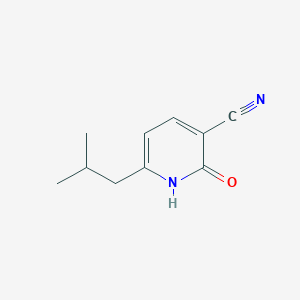

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [(2-ethylhexyl)oxy]-](/img/structure/B3057379.png)

![(4-Amino-1-methylbutyl)[5-(4-fluorophenoxy)-6-methoxy-2-methyl(8-quinolyl)]amine](/img/structure/B3057387.png)

![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)